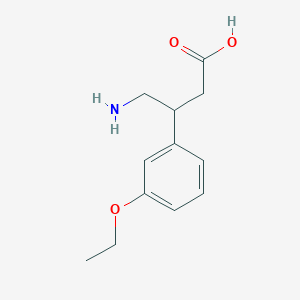

4-Amino-3-(3-ethoxyphenyl)butanoic acid

Description

4-Amino-3-(3-ethoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with an ethoxyphenyl substituent on the third carbon

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-amino-3-(3-ethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-2-16-11-5-3-4-9(6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) |

InChI Key |

CYGVYBGQIFANRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-ethoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-ethoxyphenyl-2-nitropropane. The nitro group is subsequently reduced to an amino group using hydrogenation over a palladium catalyst, resulting in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-ethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(3-ethoxyphenyl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

3-Aminobutanoic acid: Lacks the ethoxyphenyl substituent, making it less hydrophobic.

4-Amino-4-(3-ethoxyphenyl)butanoic acid: Similar structure but with the amino group on the fourth carbon.

3-Ethoxyphenylacetic acid: Contains an ethoxyphenyl group but lacks the amino group.

Uniqueness

4-Amino-3-(3-ethoxyphenyl)butanoic acid is unique due to the presence of both an amino group and an ethoxyphenyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

4-Amino-3-(3-ethoxyphenyl)butanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its structural similarity to gamma-aminobutyric acid (GABA). This similarity suggests potential biological activities, particularly in the modulation of neurotransmission and possible therapeutic applications in neurological disorders.

The compound is characterized by its amino and ethoxyphenyl functional groups, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with GABA receptors. By acting as a ligand, it may enhance GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing excessive neuronal firing. This mechanism underlies its potential neuroprotective effects and implications in treating anxiety, depression, and other neurological disorders.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal cell death in models of neurodegeneration by modulating GABA receptor activity .

Table 1: Neuroprotective Activity Comparison

| Compound | Model Used | Effect on Neuronal Cell Viability |

|---|---|---|

| This compound | Neurodegenerative model | Significant reduction in cell death |

| GABA (control) | Neurodegenerative model | Baseline viability |

Antimicrobial Activity

In addition to neuroprotective effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 30 µg/mL |

Case Studies and Research Findings

Several case studies have documented the effects of this compound on specific conditions:

- Anxiety Disorders : A study involving animal models showed that administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Depression Models : In depressive models, the compound demonstrated antidepressant-like effects, likely through modulation of GABAergic transmission.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

- In Vivo Studies : Further exploration of its pharmacokinetics and long-term effects on various biological systems.

- Structural Modifications : Investigating derivatives to enhance efficacy or reduce side effects.

- Clinical Trials : Initiating trials to assess safety and effectiveness in human subjects for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.